molecular formula C19H22N4O3 B6753657 N-[1-(2-morpholin-4-yl-2-oxoethyl)pyrazol-4-yl]-2,3-dihydro-1H-indene-4-carboxamide

N-[1-(2-morpholin-4-yl-2-oxoethyl)pyrazol-4-yl]-2,3-dihydro-1H-indene-4-carboxamide

Cat. No.: B6753657
M. Wt: 354.4 g/mol
InChI Key: FZFAJFDCNLYQRZ-UHFFFAOYSA-N
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Description

N-[1-(2-morpholin-4-yl-2-oxoethyl)pyrazol-4-yl]-2,3-dihydro-1H-indene-4-carboxamide is a complex organic compound that features a combination of morpholine, pyrazole, and indene moieties

Properties

IUPAC Name

N-[1-(2-morpholin-4-yl-2-oxoethyl)pyrazol-4-yl]-2,3-dihydro-1H-indene-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c24-18(22-7-9-26-10-8-22)13-23-12-15(11-20-23)21-19(25)17-6-2-4-14-3-1-5-16(14)17/h2,4,6,11-12H,1,3,5,7-10,13H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFAJFDCNLYQRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=CC=C2)C(=O)NC3=CN(N=C3)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-morpholin-4-yl-2-oxoethyl)pyrazol-4-yl]-2,3-dihydro-1H-indene-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the morpholine moiety and the indene carboxamide group. Key steps may include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Morpholine Group: This step involves the reaction of the pyrazole intermediate with morpholine in the presence of a suitable coupling agent.

    Formation of the Indene Carboxamide: The final step involves the coupling of the morpholine-pyrazole intermediate with an indene carboxylic acid derivative under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-morpholin-4-yl-2-oxoethyl)pyrazol-4-yl]-2,3-dihydro-1H-indene-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Conditions for substitution reactions may include the use of strong bases or acids, depending on the nature of the substituent being introduced.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving its target pathways.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its molecular targets are implicated.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-(2-morpholin-4-yl-2-oxoethyl)pyrazol-4-yl]-2,3-dihydro-1H-indene-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(2-morpholin-4-yl-2-oxoethyl)pyrazol-4-yl]-2,3-dihydro-1H-indene-4-carboxamide: shares structural similarities with other pyrazole and indene derivatives.

    Morpholine-containing compounds: These compounds are known for their diverse biological activities and are often used in medicinal chemistry.

Uniqueness

The uniqueness of this compound lies in its combination of three distinct moieties, which may confer unique biological properties and potential therapeutic applications. Its specific structure allows for interactions with a diverse range of molecular targets, making it a versatile compound for research and development.

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